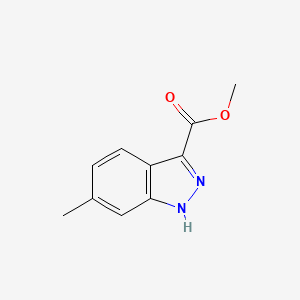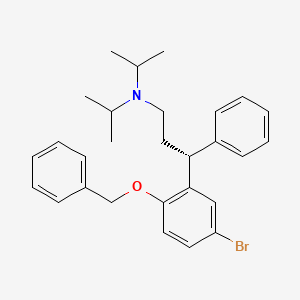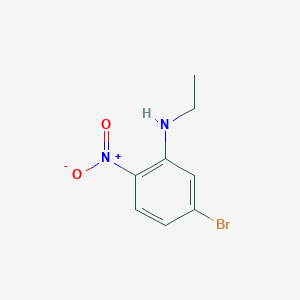
2-Fluoro-5-(4-methoxyphenyl)pyridine
Overview
Description
2-Fluoro-5-(4-methoxyphenyl)pyridine is a chemical compound with the molecular formula C12H10FNO . It is used in proteomics research applications .
Synthesis Analysis
The synthesis of this compound involves the O-methylation of the corresponding phenol precursor . More details about the synthesis process can be found in the relevant literature .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic techniques . The compound has a molecular weight of 203.21 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps . More information about these reactions can be found in the relevant literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques . More details about these properties can be found in the relevant literature .Scientific Research Applications
Alzheimer's Disease Research
In Alzheimer's disease research, a derivative of 2-Fluoro-5-(4-methoxyphenyl)pyridine, specifically 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, is used as a molecular imaging probe. This compound helps in the quantification of serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls using positron emission tomography (PET) imaging. Studies have shown significant decreases in receptor densities in patients, correlating with clinical symptoms and neuropathological loads (Kepe et al., 2006).
Neurotransmission Studies
This compound derivatives, such as [(18)F]p-MPPF, are used in the study of serotonergic neurotransmission. This compound, acting as a 5-HT(1A) antagonist, has been utilized in PET imaging studies to explore serotonin receptors in animal and human subjects. Research includes investigating the compound’s chemistry, radiochemistry, and its interactions in the body, contributing to our understanding of serotonergic system functioning (Plenevaux et al., 2000).
Fluorescent Sensing and Imaging
Derivatives of this compound, like 2,6-bis(2-methoxyphenyl)dithiazolo[4,5-b:5′,4′-e]pyridine, have been developed as fluorescent sensors. These compounds show potential as sensors for water pollution, responding to ions such as Cu2+ and Fe3+ with changes in fluorescence. This application is significant in environmental monitoring and pollution detection (Darabi et al., 2016).
Synthesis and Characterization in Chemical Research
In chemical research, this compound and its derivatives are synthesized and characterized for various applications. Studies include investigating their photophysical properties, exploring their potential as emissive fluorophores in both solution and the solid state. These compounds are valuable in the development of new materials and technologies for a range of applications (Hagimori et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in proteomics research applications .
Mode of Action
It’s known that similar compounds are used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process involves the oxidative addition of formally electrophilic organic groups to palladium, followed by transmetalation with formally nucleophilic organic groups transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reactions, in which similar compounds are used, could potentially affect various biochemical pathways due to the formation of new carbon–carbon bonds .
Result of Action
The suzuki–miyaura cross-coupling reactions, in which similar compounds are used, result in the formation of new carbon–carbon bonds , which could potentially lead to various molecular and cellular effects.
Action Environment
It’s known that the suzuki–miyaura cross-coupling reactions, in which similar compounds are used, are exceptionally mild and functional group tolerant , suggesting that they could potentially be influenced by various environmental factors.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-(4-methoxyphenyl)pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved .
Additionally, this compound has been shown to bind to certain receptor proteins, such as G-protein coupled receptors (GPCRs), modulating their signaling pathways. This binding can alter the downstream signaling cascades, affecting various cellular processes .
Cellular Effects
The effects of this compound on cellular function are diverse and depend on the cell type and context. In neuronal cells, this compound has been found to influence cell signaling pathways, particularly those involving neurotransmitter release and synaptic plasticity. By modulating GPCR activity, this compound can affect the release of neurotransmitters such as dopamine and serotonin, thereby influencing mood, cognition, and behavior .
In addition to its effects on neuronal cells, this compound has been observed to impact gene expression in various cell types. This compound can modulate the expression of genes involved in cellular metabolism, growth, and differentiation. For example, it has been shown to upregulate the expression of genes involved in oxidative stress response, enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is its binding to enzyme active sites, where it can act as either an inhibitor or an activator. For instance, when binding to cytochrome P450 enzymes, this compound can inhibit the enzyme’s catalytic activity by occupying the active site and preventing substrate access .
Furthermore, this compound can interact with transcription factors, influencing gene expression. By binding to specific transcription factors, this compound can either enhance or repress the transcription of target genes, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular function without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism and detoxification .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through post-translational modifications and targeting signals . The localization of this compound within these organelles can influence its interactions with enzymes and proteins, thereby modulating its biochemical effects .
Properties
IUPAC Name |
2-fluoro-5-(4-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADFLNQUJBKKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650455 | |
| Record name | 2-Fluoro-5-(4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444120-93-8 | |
| Record name | 2-Fluoro-5-(4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


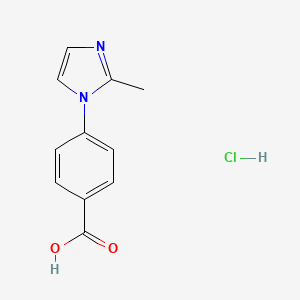
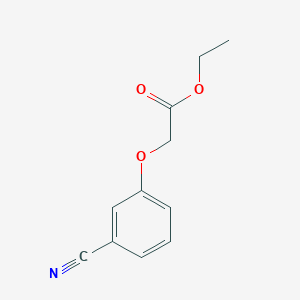


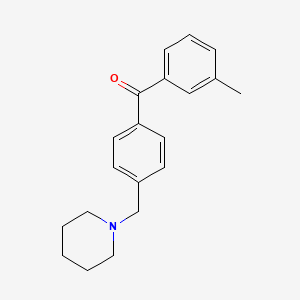
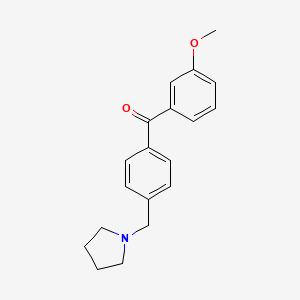


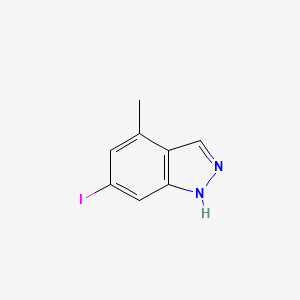
![2,4,7-Tribromobenzo[d]thiazole](/img/structure/B1604360.png)

